2-{4-[1-{2-[(4-ethylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]phenyl}-N-isopropylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a quinazolinone derivative. Quinazolinones are a class of organic compounds with a bicyclic structure, consisting of two fused six-membered rings, one of which is aromatic (a benzene ring) and the other of which contains two nitrogen atoms . They are known to have a wide range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects .
Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, quinazolinones are known to undergo a variety of chemical reactions. For example, they can react with electrophiles at the nitrogen atoms or undergo nucleophilic substitution reactions at the carbonyl groups .Scientific Research Applications
Synthesis and Characterization
Quinazoline derivatives have been synthesized and characterized for their potential as antimicrobial agents. For instance, Desai et al. (2007) synthesized new quinazolines showing promising antibacterial and antifungal activities against several microorganisms, including Escherichia coli and Staphylococcus aureus. This demonstrates the compound's potential in contributing to the development of new antimicrobial agents (Desai, Shihora, & Moradia, 2007).
Antimicrobial Activity
Patel and Shaikh (2011) reported on the synthesis of 1,3-oxazolyl-7-chloroquinazolin-4(3H)ones and their evaluation for antimicrobial activities, highlighting the chemical versatility of quinazoline derivatives in generating compounds with significant biological activities (Patel & Shaikh, 2011).
Pharmacological Potential
Research by Rajveer et al. (2010) focused on the synthesis of 6-bromoquinazolinone derivatives to evaluate their pharmacological activities, including anti-inflammatory and analgesic properties. This work contributes to understanding the compound's potential in drug development for treating various conditions (Rajveer, Kumaraswamy, Sudharshini, & Rathinaraj, 2010).
Analgesic and Anti-inflammatory Activities
Alagarsamy et al. (2015) designed and synthesized quinazolinyl acetamides, investigating their analgesic and anti-inflammatory activities. Their findings suggested that certain compounds exhibited potent activities, providing a basis for further exploration in medical applications (Alagarsamy, Solomon, Sulthana, Satyasai Vijay, & Narendhar, 2015).
Mechanism of Action
Safety and Hazards
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 4-ethylphenylamine with ethyl 2-(4-(2-oxo-2-(4-(N-isopropylacetamido)phenyl)ethyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetate followed by hydrolysis and decarboxylation to yield the final product.", "Starting Materials": [ "4-ethylphenylamine", "ethyl 2-(4-(2-oxo-2-(4-(N-isopropylacetamido)phenyl)ethyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetate", "sodium hydroxide", "water", "ethyl acetate", "hydrochloric acid", "sodium chloride" ], "Reaction": [ "Step 1: Condensation - 4-ethylphenylamine is reacted with ethyl 2-(4-(2-oxo-2-(4-(N-isopropylacetamido)phenyl)ethyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetate in the presence of a base such as sodium hydroxide to yield the intermediate product.", "Step 2: Hydrolysis - The intermediate product is then hydrolyzed using hydrochloric acid to remove the ethyl ester group and yield the corresponding carboxylic acid.", "Step 3: Decarboxylation - The carboxylic acid is then decarboxylated using heat and a base such as sodium hydroxide to yield the final product, 2-{4-[1-{2-[(4-ethylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]phenyl}-N-isopropylacetamide.", "Step 4: Purification - The final product is purified using a solvent such as ethyl acetate and dried to yield the pure compound." ] } | |
CAS RN |
946254-08-6 |
Molecular Formula |
C29H30N4O4 |
Molecular Weight |
498.583 |
IUPAC Name |
2-[4-[1-[2-(4-ethylanilino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]phenyl]-N-propan-2-ylacetamide |
InChI |
InChI=1S/C29H30N4O4/c1-4-20-9-13-22(14-10-20)31-27(35)18-32-25-8-6-5-7-24(25)28(36)33(29(32)37)23-15-11-21(12-16-23)17-26(34)30-19(2)3/h5-16,19H,4,17-18H2,1-3H3,(H,30,34)(H,31,35) |
InChI Key |
JQMKBUSIMQCMAL-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)C4=CC=C(C=C4)CC(=O)NC(C)C |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.